1-(Morpholinocarbonylmethyl)piperazine

Übersicht

Beschreibung

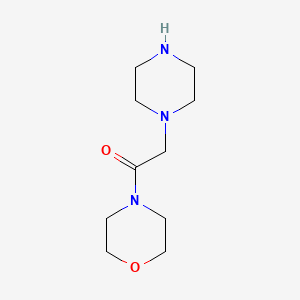

1-(Morpholinocarbonylmethyl)piperazine is a piperazine derivative featuring a morpholine moiety attached via a carbonylmethyl linker. Piperazine derivatives are renowned for their versatility in drug design due to their ability to modulate receptor binding, solubility, and metabolic stability . The morpholine group may enhance hydrophilicity and influence binding interactions, as seen in related compounds .

Wirkmechanismus

Target of Action

Compounds with morpholino and piperazine moieties have been known to interact with various biological targets .

Mode of Action

Morpholinos, in general, act by “steric blocking”, binding to a target sequence within an RNA, inhibiting molecules that might otherwise interact with the RNA .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit microtubule synthesis, cell cycle progression, angiogenesis, and induce apoptosis .

Pharmacokinetics

The compound’s molecular weight is 21328 , which is within the optimal range for drug-like properties, suggesting potential bioavailability.

Result of Action

Compounds with similar structures have been reported to have anti-inflammatory, anti-viral, and anti-psychotic properties .

Action Environment

It is generally recommended to store such compounds in a sealed, dry environment at ambient temperature .

Biochemische Analyse

Cellular Effects

1-(Morpholinocarbonylmethyl)piperazine has been shown to affect various types of cells and cellular processes. In cancer cells, for example, this compound can induce apoptosis, a process of programmed cell death. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound can activate intrinsic mitochondrial signaling pathways, leading to the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . This results in DNA fragmentation and nuclear condensation, ultimately causing cell death.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as inducing apoptosis in cancer cells. At high doses, this compound can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to cytotoxicity, causing damage to healthy cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation into other chemical compounds. For example, this compound can undergo hydroxylation, a metabolic process that introduces a hydroxyl group into its structure, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity and efficacy, as well as its potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can interact with mitochondrial proteins and influence cellular metabolism. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .

Biologische Aktivität

1-(Morpholinocarbonylmethyl)piperazine is a chemical compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring, which is a six-membered cyclic amine. The presence of the morpholinocarbonylmethyl group enhances its solubility and potential interactions with biological targets.

- Molecular Formula : C10H18N2O2

- CAS Number : 39890-46-5

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | 16 µg/mL | Effective |

| Pseudomonas aeruginosa | 64 µg/mL | Moderate |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The IC50 values for these cell lines ranged from 10 to 25 µM, indicating a promising potential for further development as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It has been suggested that it modulates receptor activity related to apoptosis pathways.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. The study concluded that this compound demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics.

Study on Anticancer Effects

Another study focused on the anticancer properties of this compound, where it was tested on various human cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability, particularly in HeLa cells, suggesting potential for therapeutic application.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(Morpholinocarbonylmethyl)piperazine has been investigated for its potential as a drug candidate due to its pharmacological properties:

- Anxiolytic Properties : Preliminary studies suggest that this compound may possess anxiolytic effects, making it a candidate for treating anxiety disorders. Its mechanism may involve the modulation of neurotransmitter systems.

- Enzyme Inhibition : Research indicates that it could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's disease. This inhibition strategy is critical for developing therapeutic agents aimed at these conditions.

Neuropharmacological Studies

The compound's interaction with biological targets has been a focus of research:

- Interaction Studies : Investigations into how this compound interacts with various enzymes and receptors are essential for understanding its therapeutic potential. These studies aim to elucidate the specific mechanisms through which the compound exerts its effects.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Anxiolytic Effects : A clinical study examined the anxiolytic effects of this compound in animal models. Results indicated a significant reduction in anxiety-like behaviors, supporting its potential use in anxiety treatment.

- Neurodegenerative Disease Models : In vitro studies demonstrated that this compound effectively inhibited AChE activity, suggesting its possible application in developing treatments for Alzheimer's disease. Further research is needed to confirm these findings in vivo.

Future Research Directions

The ongoing research into this compound should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will help clarify its therapeutic potential.

- Clinical Trials : Conducting well-designed clinical trials to evaluate safety and efficacy in humans is crucial for advancing this compound toward therapeutic use.

- Exploration of Derivatives : Synthesizing and testing derivatives of this compound may yield compounds with enhanced potency or selectivity for specific targets.

Q & A

Q. Basic: What synthetic strategies are effective for synthesizing 1-(Morpholinocarbonylmethyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer :

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For analogs like this compound, a two-step approach is recommended:

Morpholine Activation : React morpholine with a carbonylating agent (e.g., chloroacetyl chloride) to form the morpholinocarbonyllinked intermediate.

Piperazine Coupling : Use coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to attach the intermediate to piperazine .

Optimization Tips :

- Monitor reaction pH to avoid side reactions (e.g., hydrolysis).

- Purify via recrystallization (e.g., ethyl acetate/hexane mixtures) to isolate high-purity products .

Q. Advanced: How can multivariate statistical analysis resolve spectral overlaps in Raman microspectroscopy for structural confirmation?

Methodological Answer :

Raman microspectroscopy (20 mW laser power, 128 scans) generates high-resolution spectra but may overlap with isomers. Use:

Principal Component Analysis (PCA) : Reduces spectral dimensionality, explaining >99% variance in trifluoromethylphenyl or chlorophenyl isomers .

Linear Discriminant Analysis (LDA) : Separates isomers (e.g., 3-TFMPP vs. 4-TFMPP) using peak positions and intensities from PCA outputs .

Validation : Cross-check with HPLC (e.g., 1-(2-methoxyphenyl)piperazine derivatization) to confirm structural assignments .

Q. Basic: What experimental protocols are recommended for determining pKa values of piperazine derivatives?

Methodological Answer :

Use potentiometric titration in a controlled ionic medium (e.g., 0.1 M KCl):

Titrate the compound across temperatures (298–323 K) to account for thermodynamic variability.

Apply the van’t Hoff equation to calculate ΔH° (enthalpy) and ΔS° (entropy) of dissociation .

Key Considerations :

- Validate against known piperazine pKa values (e.g., piperazine: pKa₁ = 9.73, pKa₂ = 5.33 at 298 K) .

- Adjust for substituent effects (e.g., electron-withdrawing groups lower pKa) .

Q. Advanced: How can researchers design experiments to assess receptor binding affinity and selectivity?

Methodological Answer :

Radioligand Displacement Assays : Use serotonin (5-HT2B/2C) or dopamine receptor-expressing cell lines. Compare IC₅₀ values of this compound against reference agonists (e.g., 1-(3-chlorophenyl)piperazine for 5-HT2C) .

Molecular Dynamics Simulations : Model interactions with receptor binding pockets (e.g., hydrophobic pockets for morpholine groups) .

Data Interpretation :

Q. Basic: What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer :

HPLC-UV/ESI-MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid). Derivatize with 1-(2-methoxyphenyl)piperazine for enhanced UV detection .

GC-EI-MS : Compare spectra against SWGDRUG library entries for isomer identification .

Quality Control :

- Set impurity thresholds at <0.1% for regulatory compliance .

Q. Advanced: How can thermodynamic studies elucidate metal-ligand complexation behavior?

Methodological Answer :

Potentiometric Titration : Measure stability constants (log K) of complexes with transition metals (e.g., Pd²⁺, Pt²⁺) in aqueous solutions .

Isothermal Titration Calorimetry (ITC) : Quantify ΔG, ΔH, and ΔS of binding to assess selectivity (e.g., preferential binding to Pd²⁺ over Pr³⁺) .

Applications :

- Design anticancer agents by optimizing ligand rigidity and donor atom geometry .

Q. Basic: What safety protocols are critical for handling morpholinocarbonyl-substituted piperazines?

Methodological Answer :

Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and safety goggles to avoid dermal/ocular exposure .

First Aid : For inhalation exposure, administer oxygen and monitor for CNS depression .

Storage :

- Store in amber vials at –20°C to prevent degradation .

Q. Advanced: How do substituent positions (ortho/meta/para) impact pharmacological activity?

Methodological Answer :

SAR Studies : Synthesize analogs with substituents at varying positions (e.g., 4-methoxyphenyl vs. 3-chlorophenyl).

In Vitro Assays : Compare EC₅₀ values in receptor activation assays. For example, 1-(4-fluorophenyl)piperazine shows higher 5-HT2B affinity than para-substituted analogs .

Mechanistic Insight :

- Para-substituents enhance steric fit in hydrophobic receptor pockets, while meta groups alter electron density .

Q. Basic: What chromatographic methods validate synthetic purity in forensic research?

Methodological Answer :

LC-QTOF-MS : Accurately mass (<5 ppm error) confirms molecular ion identity.

Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., for 1-[(R)-(4-chlorophenyl)phenylmethyl]piperazine) .

Forensic Relevance :

Q. Advanced: How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer :

CYP450 Docking Simulations : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms. Predict major metabolites (e.g., N-demethylation or hydroxylation) .

In Silico Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks .

Validation :

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Piperazine Derivatives

Substituted Arylpiperazines

- Examples : 1-(4-Chlorophenyl)piperazine, 1-(3-Trifluoromethylphenyl)piperazine, 1-(4-Methoxyphenyl)piperazine .

- Structural Features : Aromatic substituents directly attached to the piperazine ring.

- Biological Activity :

- Serotonin Receptor Modulation : 1-(3-Chlorophenyl)piperazine (mCPP) acts as a 5-HT1B/1C agonist, suppressing locomotor activity in rats .

- Cytotoxicity : 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit IC50 values ranging from 2.1–8.9 µM against liver (HEPG2) and breast (MCF7) cancer cell lines .

- SAR Insights :

Carbonyl-Substituted Piperazines

- Examples: 1-(4-Substitutedbenzoyl)piperazines (e.g., 5a–g in ), morpholinocarbonyl derivatives .

- Structural Features : A carbonyl group bridges the piperazine and substituent (e.g., benzoyl, morpholine).

- Biological Activity :

- Anticancer Effects : 1-(4-Chlorobenzhydryl)piperazine benzamides (5a–g) show time-dependent cytotoxicity, with compound 5a achieving >90% inhibition in HEPG2 cells at 72 hours .

- Tubulin Modulation : Benzimidazole-piperazine hybrids (e.g., compound 7c) demonstrate enhanced activity when substituted with chlorine (IC50 = 0.12 µM vs. 0.45 µM for methyl-substituted analogs) .

- Physicochemical Properties :

Morpholine-Substituted Piperazines

- Examples: OMS derivatives (), 1-(Morpholinocarbonylmethyl)piperazine analogs.

- Structural Features : Morpholine linked via a carbonylmethyl or direct bond.

- Biological Activity :

- SAR Insights :

Alkyl/Hydroxyalkyl Piperazines

- Examples : 1-(2-Hydroxyethyl)piperazine, 1-(2-Hydroxypropyl)piperazine .

- Structural Features : Alkyl chains with hydroxyl groups.

- Applications :

- Thermodynamic Properties :

Data Tables

Table 1: Cytotoxicity of Selected Piperazine Derivatives

| Compound | Cancer Cell Line (IC50, µM) | Reference |

|---|---|---|

| 1-(4-Chlorobenzhydryl)-5a | HEPG2: 2.1; MCF7: 3.5 | |

| Benzimidazole-7c | Tubulin: 0.12 | |

| 1-(2-Methoxyphenyl)-OMS13 | Dopamine D2: Ki = 120 nM |

Table 2: pKa Values of Piperazine Derivatives

| Compound | pKa (25°C) | Reference |

|---|---|---|

| Piperazine | 9.73 | |

| 1-(2-Hydroxyethyl)piperazine | 3.73, 7.98 | |

| 1-Methylpiperazine | 8.91 |

Key Research Findings and Contradictions

- Substituent Effects : Chlorine substitution enhances cytotoxicity in arylpiperazines but may reduce serotonin receptor affinity compared to trifluoromethyl groups .

- Morpholine vs. Benzoyl Groups : Morpholine improves solubility but may reduce lipophilicity, limiting blood-brain barrier penetration compared to benzoyl derivatives .

- Conflicting SAR : In benzimidazole-piperazines, methyl substitution at R2 increases activity, but chlorine at R1 shows variable effects depending on the target (e.g., tubulin vs. PARP-1) .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(Morpholinocarbonylmethyl)piperazine typically involves the acylation of piperazine or its derivatives with a morpholine-containing carbonyl compound, such as morpholinocarbonyl chloride or morpholinocarbonylmethyl halides. This approach introduces the morpholinocarbonylmethyl substituent onto the nitrogen atom of the piperazine ring.

Preparation Methods

Acylation of Piperazine with Morpholinocarbonyl Chloride

- Reaction : Piperazine is reacted with morpholinocarbonyl chloride under controlled conditions to form 1-(Morpholinocarbonyl)piperazine intermediates, which can be further alkylated to introduce the methyl group on the carbonyl linker.

- Conditions : Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–5 °C) to control reactivity and avoid side reactions.

- Catalysts/Base : A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction.

- Purification : The product is purified by extraction and recrystallization or chromatography.

Alkylation of 1-(Morpholinocarbonyl)piperazine

- Reaction : The intermediate 1-(Morpholinocarbonyl)piperazine is alkylated with a suitable methylating agent, such as methyl iodide or methyl bromide, to introduce the methyl group on the carbon adjacent to the carbonyl, yielding this compound.

- Conditions : Alkylation is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

- Base : A strong base such as sodium hydride or potassium carbonate is used to deprotonate the nitrogen and facilitate alkylation.

- Workup : The reaction mixture is quenched with water, and the product is extracted and purified.

Alternative One-Pot Synthesis via Carbonylation and Alkylation

- Some methods combine the carbonylation of piperazine with morpholine derivatives and subsequent alkylation in a one-pot process to improve efficiency and yield.

- Catalysts such as palladium complexes or Raney nickel may be employed to facilitate carbonylation reactions under mild conditions.

- Reaction parameters such as temperature (50–150 °C), pressure (0.2–20 MPa), and solvent choice (e.g., toluene, ethanol, or THF) are optimized for maximum yield.

Reaction Parameters and Optimization

| Parameter | Typical Range/Choice | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, DMF, DMSO, Toluene | Solvent choice affects solubility and rate |

| Temperature | 0–5 °C (acylation), 25–80 °C (alkylation) | Low temp for acylation to avoid side reactions |

| Base | Triethylamine, pyridine, sodium hydride, K2CO3 | Neutralizes acid, facilitates alkylation |

| Catalyst | Pd complexes, Raney nickel (for carbonylation) | Used in carbonylation steps |

| Pressure | Atmospheric to 20 MPa (for carbonylation) | Elevated pressure may be required |

| Reaction Time | 1–24 hours | Depends on step and conditions |

Representative Experimental Procedure

Acylation Step : In a dry flask under nitrogen atmosphere, piperazine (1 equiv) is dissolved in dichloromethane. Triethylamine (1.2 equiv) is added, and the solution is cooled to 0 °C. Morpholinocarbonyl chloride (1.1 equiv) is added dropwise. The mixture is stirred for 2–4 hours at 0–5 °C, then allowed to warm to room temperature overnight.

Workup : The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Alkylation Step : The crude 1-(Morpholinocarbonyl)piperazine is dissolved in DMF, potassium carbonate (2 equiv) is added, followed by methyl iodide (1.2 equiv). The mixture is stirred at 50 °C for 6–12 hours.

Purification : After completion, the reaction is quenched with water, extracted with ethyl acetate, dried, and purified by column chromatography or recrystallization.

Research Findings and Yields

- The acylation step typically yields 70–85% of the intermediate 1-(Morpholinocarbonyl)piperazine.

- The subsequent alkylation step yields 65–80% of the final this compound.

- Overall yields range from 50% to 70% depending on reaction optimization.

- The use of polar aprotic solvents and strong bases improves alkylation efficiency.

- Catalytic carbonylation methods under pressure have been reported to enhance selectivity and reduce by-products.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation | Piperazine + Morpholinocarbonyl chloride, Et3N, DCM, 0–5 °C | 70–85 | Controlled temp avoids side reactions |

| Alkylation | Intermediate + Methyl iodide, K2CO3, DMF, 50 °C | 65–80 | Polar aprotic solvent enhances reaction |

| One-pot carbonylation | Piperazine + Morpholine derivative, Pd catalyst, 50–150 °C, 0.2–20 MPa | 60–75 | Efficient but requires specialized setup |

Eigenschaften

IUPAC Name |

1-morpholin-4-yl-2-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)9-12-3-1-11-2-4-12/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISKJKUMLVQGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192927 | |

| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39890-46-5 | |

| Record name | 4-(1-Piperazinylacetyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39890-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039890465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39890-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(morpholinocarbonylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(MORPHOLINOCARBONYLMETHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HVU6A9LQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.